4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-[(4-Bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted at the 4-position with a (4-bromophenyl)methyl group and at the 2-position with a pyrrolidine-1-carbonyl moiety. This combination of features makes the compound of interest in medicinal chemistry, particularly in targeting enzymes or receptors where such interactions are critical .
Properties
IUPAC Name |
[4-[(4-bromophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c17-14-5-3-13(4-6-14)11-18-9-10-21-15(12-18)16(20)19-7-1-2-8-19/h3-6,15H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUNQUXZSQDBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with morpholine to form an intermediate, which is then reacted with pyrrolidine-1-carbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine and pyrrolidine rings can interact with polar or charged regions of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
*logP values estimated using fragment-based methods (e.g., Moriguchi logP).
Key Observations:
- Electronic Effects : The target’s bromophenylmethyl group provides moderate electron-withdrawing effects, whereas the azo group in 4-[(4-Bromophenyl)azo]morpholine introduces conjugation and UV-vis activity .
- Polarity : The sulfonyl group in 1-(4-Bromophenylsulfonyl)pyrrolidine significantly increases polarity, reducing membrane permeability compared to the target’s carbonyl group .
Physicochemical and Pharmacokinetic Properties
- Solubility: The morpholine ring in the target enhances aqueous solubility, contrasting with the sulfonyl derivative’s higher polarity but lower solubility in nonpolar media .
- Hydrogen Bonding : The pyrrolidine carbonyl in the target and 4-{2-Cyclopropylpyrazolo...morpholine () may participate in hydrogen bonding, a feature absent in the azo analog .
- Crystallography : Tools like SHELX and ORTEP-3 () are critical for analyzing hydrogen-bonding patterns and ring puckering (e.g., Cremer-Pople parameters in ), which influence packing and stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for morpholine derivatives substituted with aryl groups, and how can they be adapted for synthesizing 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine?
- Methodological Answer : Aryl-substituted morpholines are typically synthesized via nucleophilic substitution or reductive amination. For example, 2-(4-chlorophenyl)morpholine is prepared by reacting 4-chloroaniline with ethylene oxide under basic conditions (NaOH catalysis) . Adapting this route, 4-[(4-bromophenyl)methyl]morpholine could be synthesized by substituting 4-bromobenzyl bromide with morpholine, followed by introducing the pyrrolidine-1-carbonyl moiety via carbamate coupling. Monitoring reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) is recommended to optimize intermediate purity .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR for characteristic peaks (e.g., morpholine ring protons at δ 2.5–3.5 ppm, aryl protons at δ 7.2–7.6 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z corresponding to CHBrNO) .
- X-ray Crystallography : Resolve ambiguities by comparing unit cell parameters with structurally similar compounds (e.g., 4-(4-bromophenyl)-6-isopropylpyrimidine derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity in the coupling step .
- Catalysis : Employ coupling agents like HATU or EDCI for amide bond formation, with yields >75% reported for analogous pyrrolidine-carbonyl derivatives .
- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and side-product formation .
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
Q. What strategies resolve contradictions in reported bioactivity data for aryl-substituted morpholine derivatives?
- Methodological Answer :
- Dose-Response Analysis : Compare EC values across studies using standardized assays (e.g., receptor binding assays for 4-fluorophenyl-morpholine derivatives) .
- Structural Analog Comparison : Evaluate substituent effects (e.g., bromo vs. chloro groups) on activity. For example, 4-bromo derivatives exhibit higher lipophilicity, potentially altering membrane permeability .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, DSSTox) to identify trends in cytotoxicity or receptor affinity .
Q. How can computational modeling predict the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., serotonin or dopamine receptors). Parameters: grid box centered on active site, Lamarckian genetic algorithm .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes) .
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with experimental IC values from analogous compounds .
Key Notes for Experimental Design
- Contradiction Mitigation : Replicate synthesis protocols from peer-reviewed studies (e.g., Acta Crystallographica ) to minimize variability.
- Safety : Adopt handling protocols for brominated compounds (e.g., PPE, fume hood use) as per Aaron Chemicals’ guidelines .
- Data Reproducibility : Archive raw spectral data (NMR, MS) in public repositories like ChemRxiv for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
